CK-2127107

Pharmacodynamics Phase 1 Force-Frequency

CK-2127107 (also known as reldesemtiv, CK-107) is an orally bioavailable, small-molecule, second-generation fast skeletal muscle troponin activator (FSTA). It was rationally designed to improve upon the first-generation FSTA tirasemtiv (CK-2017357), with a distinct chemical scaffold that limits blood-brain barrier penetration while preserving high selectivity for fast skeletal myofibrils.

Molecular Formula
Molecular Weight
Cat. No. B1574308
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCK-2127107
SynonymsCK-2127107;  CK2127107;  CK2127107;  CK-107;  CK 107;  CK107.; Unknown
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

CK-2127107 (Reldesemtiv): Procurement-Ready Profile of a Second-Generation Fast Skeletal Troponin Activator


CK-2127107 (also known as reldesemtiv, CK-107) is an orally bioavailable, small-molecule, second-generation fast skeletal muscle troponin activator (FSTA) . It was rationally designed to improve upon the first-generation FSTA tirasemtiv (CK-2017357), with a distinct chemical scaffold that limits blood-brain barrier penetration while preserving high selectivity for fast skeletal myofibrils . CK-2127107 slows the rate of calcium release from the fast skeletal troponin complex, sensitizing the sarcomere to calcium and increasing contractility specifically in fast skeletal muscle fibers . Its differentiated pharmacological profile—supported by human Phase 1 pharmacodynamic data and preclinical exercise performance studies—makes it a compelling candidate for research and development programs targeting skeletal muscle dysfunction in neuromuscular and cardiorespiratory indications .

Why CK-2127107 Cannot Be Substituted by Other Fast Skeletal Troponin Activators


Although CK-2127107 and tirasemtiv share a common mechanism—slowing calcium release from the fast skeletal troponin complex—they are chemically distinct molecules with clinically consequential differences in potency, tissue selectivity, blood-brain barrier penetration, and tolerability . CK-2127107 was specifically engineered on a novel chemical scaffold to eliminate the CNS-mediated side effects (dizziness, nausea, fatigue) that drove high dropout rates in tirasemtiv clinical trials . Furthermore, CK-2127107 achieves complete functional selectivity for fast skeletal myofibrils—with no measurable effect on slow skeletal or cardiac muscle—an advantage over the residual slow-skeletal binding observed with tirasemtiv . These differences are not merely incremental; they define distinct experimental utility and translational risk profiles. Substituting a generic FSTA without these design features risks off-target pharmacology, confounded in vivo readouts, and poor translational predictive validity in models of neuromuscular disease .

CK-2127107 Quantitative Differentiation Evidence: Comparator-Anchored Data for Scientific Procurement Decisions


Superior Human In Vivo Pharmacodynamic Potency: Force Amplification vs. First-Generation Tirasemtiv

In a randomized, double-blind, placebo-controlled, 4-period crossover study in healthy male participants (CY 5013), CK-2127107 produced a peak force increase of approximately 60% at 10 Hz subtetanic nerve stimulation of the tibialis anterior muscle . In a comparable Phase 1 pharmacodynamic study conducted by the same sponsor, the first-generation FSTA tirasemtiv produced a maximum force increase of only 24.5% (SE 3.1) at the same 10 Hz stimulation frequency . The authors directly state that 'CK-107 appears more potent and produced larger increases in force than tirasemtiv' . This 2.4-fold greater effect size at matched stimulation frequency provides unambiguous evidence of superior pharmacodynamic potency in the target tissue.

Pharmacodynamics Phase 1 Force-Frequency Healthy Volunteers Tibialis Anterior

Complete Functional Selectivity for Fast Skeletal Myofibrils vs. Residual Off-Target Activity of Tirasemtiv

CK-2127107 selectively activates fast skeletal myofibrils with an EC50 of 3.4 µmol/L and maximal activation of 3.6-fold, while demonstrating no measurable effect on slow skeletal or cardiac myofibrils at any tested concentration . In contrast, tirasemtiv, while binding preferentially to fast skeletal troponin (Kd = 40 nM), retains measurable affinity for slow skeletal troponin (Kd = 3,800 nM) and shows significantly reduced but still present functional activity in mixed fiber types (EC50 = 770 nM in bovine rectus abdominis) . The absolute functional silence of CK-2127107 on slow skeletal and cardiac myofibrils represents a qualitative selectivity advantage that eliminates confounding off-target contractile effects in whole-animal models.

Selectivity Fast Skeletal Muscle Cardiac Safety Myofibril ATPase In Vitro Pharmacology

Designed Blood-Brain Barrier Exclusion: Reduced CNS Adverse Event Liability Compared to Tirasemtiv

CK-2127107 was derived from a distinct chemical scaffold and intentionally designed to limit crossing of the blood-brain barrier . This design feature directly addresses a critical liability of tirasemtiv: in the VITALITY-ALS Phase 3 trial, patients receiving tirasemtiv experienced dizziness at a rate of 50.8% compared to 19.7% on placebo, along with elevated rates of fatigue (33.2% vs. 14.2%) and nausea (21.9% vs. 7.8%), all attributable to CNS penetration . These CNS-mediated side effects were a primary driver of the high dropout rate that contributed to tirasemtiv's Phase 3 failure . By limiting BBB penetration, CK-2127107 avoids this class of adverse events, as evidenced by its tolerability profile in Phase 1 and Phase 2 trials .

Blood-Brain Barrier CNS Safety Tolerability Adverse Events Drug Design

Preclinical Exercise Performance Restoration in Heart Failure Model: Rotarod Endurance Improvement

In a rat model of left anterior descending coronary artery ligation-induced heart failure (LAD-HF), a single oral dose of CK-2127107 (10 mg/kg p.o.) increased rotarod running time from 116 ± 22 seconds (vehicle-treated LAD-HF) to 283 ± 47 seconds (P = 0.0004), effectively restoring exercise performance to levels exceeding those of sham-operated controls (193 ± 31 seconds) . This represents a 2.4-fold improvement over vehicle. While tirasemtiv has demonstrated rotarod improvement in ALS mouse models (B6SJL-SOD1G93A) at similar doses, the data were generated in a different disease model (ALS vs. heart failure), making a direct efficacy comparison inappropriate . However, the large effect size and restoration to supra-normal performance levels in the heart failure model highlight CK-2127107's robust in vivo pharmacological activity in a disease setting characterized by both skeletal myopathy and exercise intolerance.

Heart Failure Exercise Tolerance Rotarod Skeletal Myopathy In Vivo Efficacy

CK-2127107 Application Scenarios: Evidence-Driven Use Cases for Research and Drug Development


Translational Pharmacology Studies of Skeletal Muscle Function in Neuromuscular Disease Models

CK-2127107's 2.4-fold greater force amplification in human Phase 1 studies relative to tirasemtiv and its complete fast-skeletal selectivity make it the preferred tool compound for studying the force-frequency relationship in translational models of ALS, SMA, and sarcopenia. Its absence of slow-skeletal or cardiac off-target effects eliminates confounding variables in whole-animal muscle physiology experiments, enabling cleaner interpretation of fast-twitch muscle contributions to motor function.

Cardio-Respiratory Indication Drug Discovery: Heart Failure with Skeletal Myopathy

The demonstration that a single oral dose of CK-2127107 restores exercise performance beyond sham-control levels in a rat heart failure model directly supports its use as a reference molecule in programs targeting exercise intolerance in heart failure, COPD, or other conditions where skeletal muscle dysfunction limits functional capacity. Its lack of cardiac myofibril activity is particularly advantageous in cardiovascular indications where cardiac off-target effects must be avoided.

CNS-Sparing Skeletal Muscle Activator for Chronic Dosing Studies

CK-2127107's engineered blood-brain barrier exclusion and CNS-side-effect-free tolerability profile—contrasting with tirasemtiv's 50.8% dizziness rate —make it the compound of choice for chronic in vivo studies where CNS-mediated behavioral confounds (sedation, motor incoordination) would otherwise compromise behavioral readouts or necessitate premature subject removal. This is especially critical for studies exceeding 2–4 weeks where cumulative CNS exposure with first-generation FSTAs becomes limiting.

Clinical Trial-Ready Candidate with Reduced Attrition Risk for ALS and SMA Programs

For organizations selecting a fast skeletal troponin activator to advance into IND-enabling studies or Phase 2 trials, CK-2127107's established clinical safety database (doses up to 4000 mg in Phase 1; 450 mg BID in Phase 2) and its dropout rate comparable to placebo in FORTITUDE-ALS quantify a materially lower program risk compared to tirasemtiv, whose Phase 3 program was halted due to tolerability-driven attrition . These data enable more reliable power calculations and reduce the probability of trial failure due to non-efficacy factors.

Quote Request

Request a Quote for CK-2127107

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.